molecular formula C24H33N3O4 B11069942 1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11069942
M. Wt: 427.5 g/mol
InChI Key: NKHXTTWHHYIJQN-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methylenepiperidino carbonyl group, and a dihydropyrrole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a substituted phenyl compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then reacted with various β-diketones or β-ketoesters to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ETHOXYPHENYL)-3-{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H33N3O4/c1-3-31-20-6-4-19(5-7-20)27-22(28)16-21(24(27)30)25-14-10-18(11-15-25)23(29)26-12-8-17(2)9-13-26/h4-7,17-18,21H,3,8-16H2,1-2H3

InChI Key

NKHXTTWHHYIJQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCC(CC4)C

Origin of Product

United States

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